molecular formula C14H15BrN4O3 B5573068 N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B5573068
M. Wt: 367.20 g/mol
InChI Key: BKYFYAVVPYXLTJ-FRKPEAEDSA-N
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Description

N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-bromo-4,5-dimethoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its pharmacological properties, including potential anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can act as an electron donor, forming stable complexes with metal ions and inhibiting enzyme activity. This interaction can disrupt biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom and the dimethoxy substituents on the phenyl ring. These functional groups can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar Schiff base hydrazones.

Properties

IUPAC Name

N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O3/c1-8-4-11(18-17-8)14(20)19-16-7-9-5-10(15)13(22-3)12(6-9)21-2/h4-7H,1-3H3,(H,17,18)(H,19,20)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYFYAVVPYXLTJ-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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